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Compound of Interest

Compound Name: (4-Phenylpyridin-2-YL)methanol

Cat. No.: B1610890 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword
(4-Phenylpyridin-2-yl)methanol emerges as a pivotal heterocyclic building block in the

landscape of modern organic synthesis and medicinal chemistry. Its unique structural

architecture, featuring a pyridine ring substituted with both a phenyl group and a hydroxymethyl

moiety, presents a versatile scaffold for the construction of complex molecular entities with

significant therapeutic potential. This guide, intended for the discerning researcher and drug

development professional, provides a comprehensive technical overview of (4-Phenylpyridin-
2-yl)methanol, delving into its nomenclature, physicochemical properties, synthesis, and

burgeoning applications. By synthesizing field-proven insights with rigorous scientific data, this

document aims to serve as an authoritative resource, empowering researchers to unlock the

full potential of this valuable synthetic intermediate.

Chemical Identity and Nomenclature
The precise identification of a chemical entity is fundamental to scientific discourse and

reproducibility. This section delineates the formal nomenclature and common identifiers for (4-
Phenylpyridin-2-yl)methanol.
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The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (4-
phenylpyridin-2-yl)methanol.

Commonly encountered synonyms in literature and chemical catalogs include:

2-Hydroxymethyl-4-phenylpyridine

4-Phenyl-2-pyridinemethanol

4-Phenyl-2-pyridylcarbinol

Chemical Structure and Identifiers
The structural representation and key registry numbers are crucial for unambiguous

identification in databases and procurement.

Figure 1. Chemical structure of (4-phenylpyridin-2-yl)methanol.

Table 1: Chemical Identifiers

Identifier Value

CAS Number 55218-73-0

Molecular Formula C₁₂H₁₁NO

Molecular Weight 185.22 g/mol

MDL Number MFCD15143392

Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is paramount for

its effective use in research and development, influencing everything from reaction conditions

to formulation.

Table 2: Physicochemical Properties of (4-Phenylpyridin-2-yl)methanol
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Property Value Source

Melting Point 69.0 to 73.0 °C --INVALID-LINK--

Boiling Point 330.8 ± 27.0 °C at 760 mmHg --INVALID-LINK--[1]

Solubility
Information not readily

available

Appearance
White to off-white crystalline

powder
--INVALID-LINK--

Spectroscopic Data
While comprehensive, peer-reviewed spectroscopic data for (4-phenylpyridin-2-yl)methanol
is not widely published, typical spectral characteristics can be inferred from its structural motifs.

The following are predicted key signals:

¹H NMR: Aromatic protons of the phenyl and pyridine rings are expected in the range of δ

7.0-8.5 ppm. The methylene protons (-CH₂OH) would likely appear as a singlet around δ 4.5-

5.0 ppm, and the hydroxyl proton (-OH) as a broad singlet, the chemical shift of which is

dependent on concentration and solvent.

¹³C NMR: Aromatic carbons would resonate in the δ 120-160 ppm region. The methylene

carbon is anticipated around δ 60-65 ppm.

IR Spectroscopy: Characteristic peaks would include a broad O-H stretching band around

3200-3600 cm⁻¹, C-H stretching of the aromatic rings just above 3000 cm⁻¹, and C=C and

C=N stretching vibrations in the 1400-1600 cm⁻¹ region. A prominent C-O stretching band

would be expected around 1050-1150 cm⁻¹.

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 185. Key

fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage

of the bond between the two aromatic rings.

Synthesis and Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://m.chemicalbook.com/SpectrumEN_1620-30-0_13CNMR.htm
https://www.benchchem.com/product/b1610890?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of (4-phenylpyridin-2-yl)methanol can be approached through several

strategic disconnections. A common and effective method involves the reduction of a

corresponding carbonyl compound, such as an aldehyde or a carboxylic acid derivative.

Synthetic Pathway: Reduction of 4-
Phenylpicolinaldehyde
A plausible and direct synthetic route is the reduction of 4-phenylpicolinaldehyde. This method

is advantageous due to the commercial availability of the starting aldehyde and the high

efficiency of modern reducing agents.

Figure 2. Synthetic pathway for (4-phenylpyridin-2-yl)methanol via reduction.

Detailed Experimental Protocol
This protocol is a representative procedure based on standard chemical transformations for the

reduction of aldehydes to alcohols.

Materials and Reagents:

4-Phenylpicolinaldehyde

Sodium borohydride (NaBH₄)

Methanol (anhydrous)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Rotary evaporator

Magnetic stirrer and stir bar
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Round-bottom flask

Separatory funnel

Procedure:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar,

dissolve 4-phenylpicolinaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere

(e.g., nitrogen or argon).

Reduction: Cool the solution to 0 °C in an ice bath. To this stirred solution, add sodium

borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains

below 5 °C.

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the

reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction

progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Concentrate

the mixture under reduced pressure using a rotary evaporator to remove the methanol.

Extraction: Partition the resulting aqueous residue between dichloromethane and a saturated

aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and

extract the aqueous layer with dichloromethane (3 x volumes).

Washing and Drying: Combine the organic extracts and wash sequentially with water and

brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Purification: Filter the drying agent and concentrate the filtrate in vacuo. The crude product

can be purified by column chromatography on silica gel using an appropriate eluent system

(e.g., a gradient of ethyl acetate in hexanes) to afford pure (4-phenylpyridin-2-yl)methanol.

Applications in Research and Drug Development
The structural features of (4-phenylpyridin-2-yl)methanol make it a valuable intermediate in

several areas of chemical and pharmaceutical research.
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Precursor for Bioactive Molecules
The primary application of (4-phenylpyridin-2-yl)methanol is as a versatile building block in

the synthesis of more complex molecules with potential biological activity. The hydroxyl group

provides a reactive handle for further chemical transformations, such as etherification,

esterification, or conversion to a leaving group for nucleophilic substitution. The pyridine

nitrogen can act as a hydrogen bond acceptor or a site for coordination with metal centers in

biological targets.

While direct biological activity of the parent molecule is not extensively documented, derivatives

of similar pyridinylmethanol scaffolds have shown promise. For instance, certain (pyridin-2-

yl)methanol derivatives have been investigated as antagonists for the Transient Receptor

Potential Vanilloid 3 (TRPV3) ion channel, which is implicated in pain sensation and skin

disorders[2][3].

Ligand in Coordination Chemistry and Catalysis
The pyridine nitrogen and the hydroxyl oxygen of (4-phenylpyridin-2-yl)methanol can act as a

bidentate ligand, capable of coordinating with various transition metals. This property makes it

a candidate for the development of novel catalysts for a range of organic transformations. The

phenyl group at the 4-position can be used to tune the steric and electronic properties of the

resulting metal complexes, potentially influencing their catalytic activity and selectivity.

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (4-
phenylpyridin-2-yl)methanol.

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation

of dust and contact with skin and eyes. Wear appropriate personal protective equipment

(PPE), including safety glasses, gloves, and a lab coat.

First Aid Measures:

Skin Contact: In case of contact, immediately wash with plenty of soap and water.

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
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Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical

advice.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided

by the supplier.

Conclusion
(4-Phenylpyridin-2-yl)methanol stands as a compound of significant interest for researchers

in organic synthesis and drug discovery. Its well-defined structure, coupled with its synthetic

accessibility, provides a solid foundation for the exploration of new chemical space. The

presence of multiple functional groups allows for diverse chemical modifications, paving the

way for the creation of novel ligands for catalysis and the development of new therapeutic

agents. As research continues to uncover the full potential of this versatile building block, (4-
phenylpyridin-2-yl)methanol is poised to remain a valuable tool in the arsenal of the modern

chemist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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